![molecular formula C16H25N3O4 B398372 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B398372.png)
2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a chemical compound with a complex structure that includes a nitro group, a phenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves multiple steps. One common method starts with the nitration of 4-(1,1,3,3-tetramethylbutyl)phenol to introduce the nitro group. This is followed by the reaction with ethyl bromoacetate to form the phenoxyacetate intermediate. Finally, the hydrazide group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and hydrazide groups can interact with proteins and enzymes. These interactions can lead to the modulation of biological pathways, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanol
- 4-(1,1,3,3-tetramethylbutyl)phenol
- 2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
Uniqueness
2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its combination of a nitro group, a bulky tetramethylbutyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39g/mol |
IUPAC Name |
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)10-16(4,5)11-6-7-13(12(8-11)19(21)22)23-9-14(20)18-17/h6-8H,9-10,17H2,1-5H3,(H,18,20) |
InChI Key |
LGKXWAJKQOHDAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


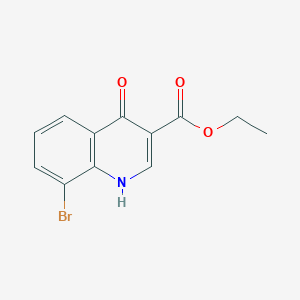
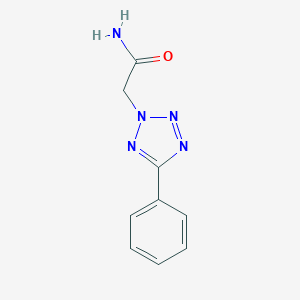
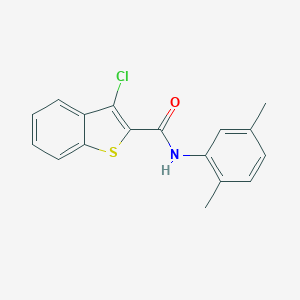
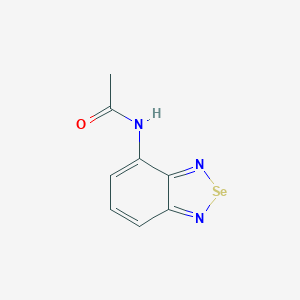
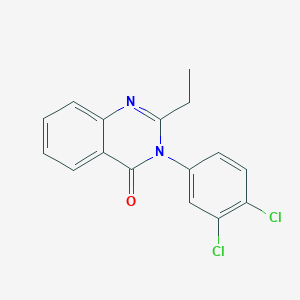
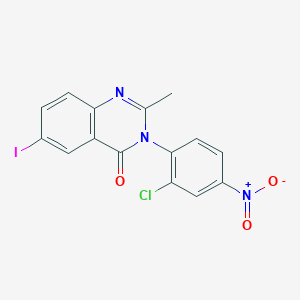

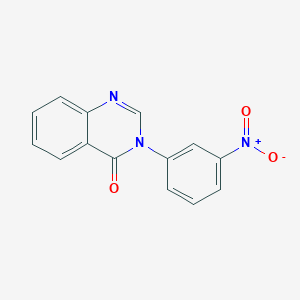
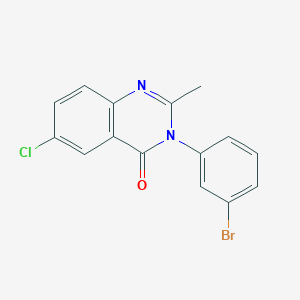
![[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole](/img/structure/B398312.png)
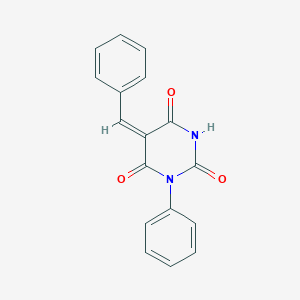
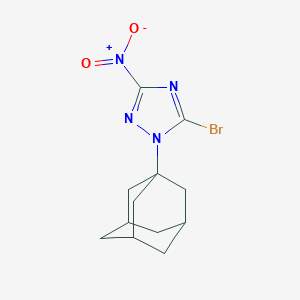
![5,5'-bis[2-(2-ethoxy-2-oxoethyl)-2H-tetraazole]](/img/structure/B398316.png)
![ethyl 4-(5-[4-(dimethylamino)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate](/img/structure/B398318.png)
